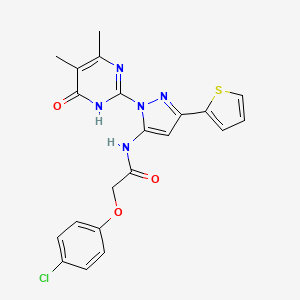

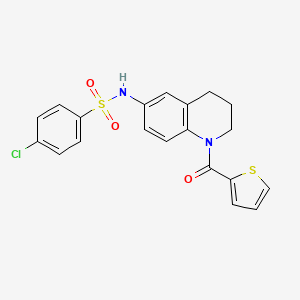

![molecular formula C24H29N5O5 B2574321 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-84-0](/img/structure/B2574321.png)

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

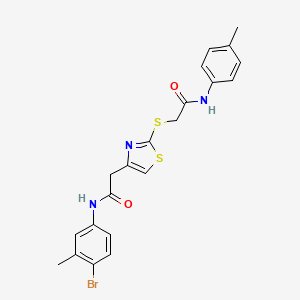

The compound contains several functional groups including a piperazine ring, methoxy groups, a phenyl ring, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety. Piperazine rings are often found in biologically active compounds . The presence of the phenyl ring and the pyrazolo[4,3-c]pyridin-3(5H)-one moiety suggests that this compound might have interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the methoxy groups and the phenyl ring. The final step would likely involve the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one moiety .Scientific Research Applications

Novel Synthesis Techniques and Structural Analysis

Research has focused on synthesizing and characterizing novel heterocyclic compounds, including pyrazolo[4,3-c]pyridines, through various chemical reactions and structural determinations. For instance, a study demonstrated the synthesis of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines using a Claisen-Schmidt type reaction followed by heterocyclization. The structural characteristics, including the conformation of the piperidine and pyrazoline rings, were elucidated through X-ray crystal structure determination, highlighting the compound's stability and potential for further pharmacological exploration (Koshetova et al., 2022).

Pharmacological Characterization and Potential Applications

Compounds with similar structures have been evaluated for their pharmacological properties, such as their potential as G protein-biased dopaminergics. Incorporating specific heterocyclic appendages, like pyrazolo[1,5-a]pyridine, led to high-affinity dopamine receptor partial agonists. These compounds show promise as novel therapeutics due to their ability to preferentially activate G proteins over β-arrestin, demonstrating potential applications in treating neurological disorders (Möller et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of heterocyclic compounds incorporating the pyrazolo[4,3-c]pyridine moiety have also been explored for their antimicrobial and antioxidant activities. This research avenue is essential for discovering new therapeutic agents against various microbial infections and oxidative stress-related conditions. While the specific compound was not directly referenced, studies on related compounds provide a foundation for understanding the potential biochemical and medicinal applications of such chemical entities (Gouda et al., 2010).

Future Directions

properties

IUPAC Name |

7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O5/c1-33-14-6-9-26-15-19(23(31)28-12-10-27(11-13-28)21(30)17-34-2)22-20(16-26)24(32)29(25-22)18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTKSYNOUPGOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

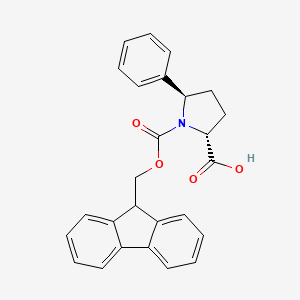

![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)

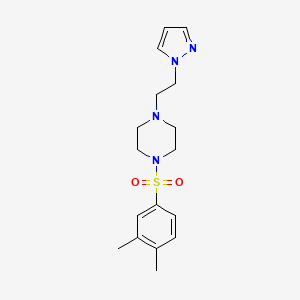

![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)

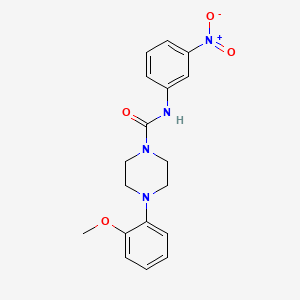

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)

![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)

![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)